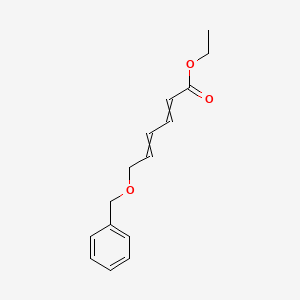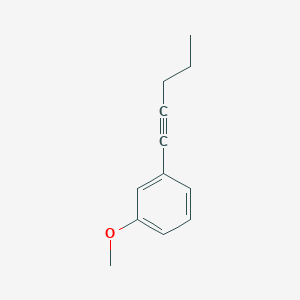![molecular formula C21H17NO B14240580 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590398-00-8](/img/structure/B14240580.png)
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a fused benzene and pyrrole ring. This particular compound features an ethyl group attached to the phenyl ring and an aldehyde group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, 4-ethylbenzaldehyde can be used as the starting material. The reaction typically proceeds under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid .
Another method involves the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the ethyl group onto the phenyl ring, followed by cyclization to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the desired product. Additionally, continuous flow reactors can be used to enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carboxylic acid.
Reduction: 2-(4-ethylphenyl)-1H-benzo[g]indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学的研究の応用
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to interact with various enzymes and receptors in biological systems. For instance, they can act as agonists or antagonists at serotonin receptors, influencing neurotransmission . Additionally, indole derivatives can inhibit enzymes involved in cell proliferation, making them potential anticancer agents.
類似化合物との比較
Similar Compounds
Indole-3-carbaldehyde: A simpler indole derivative with an aldehyde group at the 3-position.
2-Phenylindole: An indole derivative with a phenyl group at the 2-position.
4-Ethylphenylindole: An indole derivative with an ethyl group on the phenyl ring.
Uniqueness
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of both an ethyl group on the phenyl ring and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
590398-00-8 |
|---|---|
分子式 |
C21H17NO |
分子量 |
299.4 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-2-14-7-9-16(10-8-14)20-19(13-23)18-12-11-15-5-3-4-6-17(15)21(18)22-20/h3-13,22H,2H2,1H3 |
InChIキー |
CMRHDJAPKFCZBF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


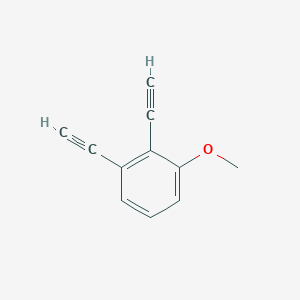
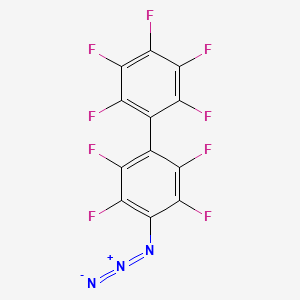
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
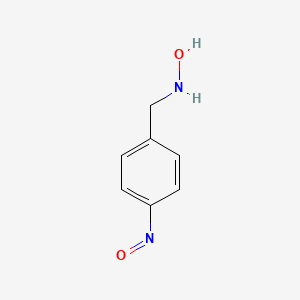
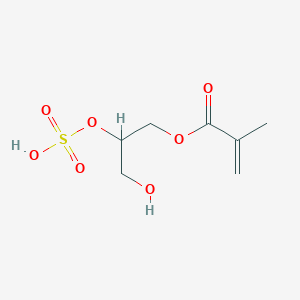
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
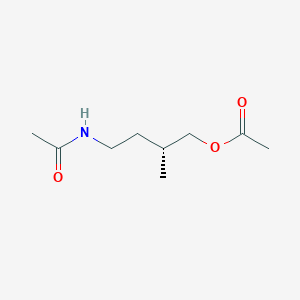
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
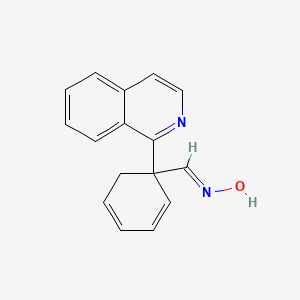
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
